Cas no 65619-06-9 (4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one)

4-(Dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one is a cyclohexanone derivative featuring both dimethylamino and 4-methylphenyl substituents at the 4-position. This compound is of interest in synthetic organic chemistry due to its structural complexity, which makes it a potential intermediate for pharmaceuticals, agrochemicals, or specialty materials. The dimethylamino group enhances solubility in polar solvents, while the aromatic moiety contributes to stability and reactivity in further functionalization. Its rigid cyclohexanone core allows for stereoselective modifications, making it valuable in asymmetric synthesis. The compound’s well-defined structure and functional groups facilitate controlled reactions, supporting applications in fine chemical synthesis and research-oriented processes.
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one structure
65619-06-9 structure
Product name:4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
CAS No:65619-06-9
MF:C15H21NO
MW:231.333344221115
CID:1026473
PubChem ID:12595643

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
    • 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
    • 4-(p-tolyl)-4-diMethylaMinocyclohexanone
    • 4-(dimethylamino)-4-p-tolyl-cyclohexanone
    • 4-Dimethylamino-4-(p-tolyl)-cyclohexanon
    • AK-55068
    • ANW-68969
    • CHEMBL341983
    • CTK8C2766
    • KB-238964
    • CS-0454580
    • 84WTJ4H57H
    • Cyclohexanone, 4-(dimethylamino)-4-(4-methylphenyl)-
    • 4-dimethylamino-4-(p-tolyl)cyclohexanone
    • SCHEMBL11078629
    • 4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one
    • 65619-06-9
    • 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone
    • VCEODKLEIJWHMI-UHFFFAOYSA-N
    • DB-357580
    • DTXSID30503812
    • Inchi: InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3
    • InChI Key: VCEODKLEIJWHMI-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

Computed Properties

  • Exact Mass: 231.162314293g/mol
  • Monoisotopic Mass: 231.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.3Ų

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-500MG
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
500MG
¥ 2,772.00 2023-03-14
Chemenu
CM200917-1g
4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one
65619-06-9 95%
1g
$408 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525247-1g
4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one
65619-06-9 98%
1g
¥5821.00 2024-05-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-250MG
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
250MG
¥ 1,663.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-10G
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
10g
¥ 20,790.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-5G
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
5g
¥ 12,474.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-100MG
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
100MG
¥ 1,042.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL100295-1G
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one
65619-06-9 95%
1g
¥ 4,158.00 2023-03-14
Crysdot LLC
CD12046096-1g
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
65619-06-9 95+%
1g
$432 2024-07-24
Chemenu
CM200917-1g
4-(dimethylamino)-4-(p-tolyl)cyclohexan-1-one
65619-06-9 95%
1g
$*** 2023-05-29

Additional information on 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one

Chemical Profile of 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one (CAS No. 65619-06-9)

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 65619-06-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone backbone substituted with a dimethylamino group and a 4-methylphenyl (p-tolyl) moiety, exhibits unique structural and functional properties that make it a subject of considerable interest in synthetic chemistry and drug discovery.

The structural framework of this compound combines the versatility of the cyclohexanone ring system with the electron-donating effects of the dimethylamino group and the aromatic stabilization provided by the 4-methylphenyl substituent. Such a combination often imparts desirable physicochemical properties, including solubility, metabolic stability, and potential bioactivity. These attributes have positioned 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one as a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in leveraging structurally diverse molecules like 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one for medicinal chemistry applications. The presence of both basic and aromatic functionalities in this compound allows for versatile interactions with biological targets, making it a promising candidate for modulating various biochemical pathways. Researchers have been exploring its potential in the development of small-molecule inhibitors, agonists, and other pharmacologically active entities.

One of the most compelling aspects of 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one is its synthetic accessibility. The compound can be readily prepared through well-established organic reactions, such as Friedel-Crafts acylation followed by reduction and subsequent amination. This ease of synthesis makes it an attractive building block for medicinal chemists seeking to generate libraries of structurally related compounds for high-throughput screening (HTS) and virtual docking studies.

The pharmacological profile of 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one has been the focus of several recent studies. Initial investigations have suggested that this molecule may exhibit activity against certain enzymes and receptors implicated in neurological disorders. The amine functionality provides a potential hydrogen bond donor capability, enabling interactions with polar residues in biological targets, while the aromatic ring system contributes to hydrophobic binding interactions. These characteristics are often exploited in designing molecules with enhanced binding affinity and selectivity.

Moreover, the structural motif of cyclohexanone is known to be prevalent in many bioactive natural products and drug candidates. Its rigid yet flexible conformation allows for optimal positioning within binding pockets of proteins, enhancing molecular recognition. The substitution pattern in 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one further fine-tunes its pharmacophoric features, making it a versatile scaffold for structure-based drug design.

Recent advances in computational chemistry have further accelerated the exploration of 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one as a lead compound. Molecular modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate its binding mode to potential targets. These studies have provided valuable insights into optimizing its pharmacokinetic properties, such as solubility and metabolic stability, which are critical for successful drug development.

The potential therapeutic applications of 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one extend beyond neurological disorders. Preliminary data suggest that it may also interact with inflammatory pathways and neurotransmitter systems, making it a candidate for treating conditions such as pain syndromes and mood disorders. The ability to modulate multiple targets with a single molecule is highly desirable in modern drug discovery, as it can lead to synergistic effects and improved patient outcomes.

In conclusion, 4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one (CAS No. 65619-06-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, synthetic tractability, and promising pharmacological profile make it an attractive candidate for further investigation. As our understanding of biological systems continues to evolve, molecules like this will play an increasingly important role in the development of next-generation therapeutics.

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